1,3-Dithiolan-2-ylidenecyanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dithiolan-2-ylidenecyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3-6-4-7-1-2-8-4/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDKDAWFFPNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC#N)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349762 | |
| Record name | 1,3-dithiolan-2-ylidenecyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-72-7 | |
| Record name | 1,3-dithiolan-2-ylidenecyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1,3 Dithiolan 2 Ylidenecyanamide
Direct Synthesis Approaches to the Core Structure
The formation of the 2-ylidene-1,3-dithiolane scaffold, the central component of 1,3-dithiolan-2-ylidenecyanamide, can be achieved through efficient and direct synthetic methods. These approaches often utilize readily available starting materials and aim to construct the heterocyclic ring in a single or a few straightforward steps.
One-Pot Synthetic Procedures from Carbon Disulfide and Methylene-Active Compounds
A highly effective method for synthesizing 2-ylidene-1,3-dithiolanes is through a one-pot reaction involving carbon disulfide and compounds with active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetamide. This procedure typically involves the reaction of the methylene-active compound with carbon disulfide in the presence of a base, like sodium ethylate or potassium carbonate, to form an intermediate dithiolate salt. This intermediate is not isolated but is directly treated with a 1,2-dihaloalkane, such as 1,2-dichloroethane (B1671644), which undergoes cyclization to form the 1,3-dithiolane (B1216140) ring. This one-pot approach is advantageous as it avoids the isolation of intermediate products, thereby simplifying the experimental procedure and often leading to high yields of the desired product.
For instance, the reaction of malononitrile with carbon disulfide in the presence of potassium carbonate, followed by the addition of 1,2-dichloroethane and a brief period of heating, yields 2-(1,3-dithiolan-2-ylidene)malononitrile.
Condensation Reactions Involving Disodium (B8443419) Alk-1-ene-1,1-dithiolates and Dihaloalkanes
An alternative and efficient route to the 2-ylidene-1,3-dithiolane structure involves the condensation of pre-formed disodium alk-1-ene-1,1-dithiolates with 1,2-dihaloalkanes. These dithiolate salts are typically prepared from the reaction of active methylene compounds with carbon disulfide. The subsequent reaction with a dihaloalkane, such as 1,2-dichloroethane, proceeds via a double nucleophilic substitution to form the five-membered dithiolane ring. This method has been successfully employed to synthesize a variety of 2-(1,3-dithiolan-2-ylidene)malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides with yields reported to be as high as 80-94%. The structure of these products is typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.
Functionalization and Derivatization Strategies
Once the core 1,3-dithiolan-2-ylidene structure is formed, it can be further modified to create a diverse range of derivatives. These functionalization strategies are crucial for tuning the electronic and physical properties of the molecule.
Approaches to N′-(1,3-Dithiolan-2-ylidene)hydrazide Derivatives
Derivatives featuring a hydrazide linkage can be synthesized from 2-hydrazono-1,3-dithiolane, a closely related precursor to the target cyanamide (B42294). For example, the condensation reaction between 2-hydrazono-1,3-dithiolane and chalcones, such as (E)-1,3-diphenyl-propenone, in ethanol (B145695) leads to the formation of N′-[(E,Z)-1,3-diphenylprop-2-enylidene]-N′-(1,3-dithiolan-2-ylidene)hydrazine. This reaction proceeds in high yield, and the resulting product can be purified by recrystallization.
Another approach involves the reaction of (1,3-dithiolan-2-ylidene)hydrazine with acyl chlorides. The reaction with 3-fluorobenzoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) yields (E)-2-(1,3-Dithiolan-2-ylidene)hydrazinylidenemethyl 3-fluorobenzoate. These methods demonstrate the utility of the hydrazine (B178648) functional group as a handle for introducing a wide variety of substituents.
Table 1: Synthesis of N′-(1,3-Dithiolan-2-ylidene)hydrazide Derivatives
| Starting Materials | Reagents | Product | Yield |
|---|---|---|---|
| (E)-1,3-diphenyl-propenone, 2-hydrazono-1,3-dithiolane | 95% EtOH | N-[(E,Z)-1,3-Diphenylprop-2-enylidene]-N′-(1,3-dithiolan-2-ylidene)hydrazine | 88% |
Synthesis of Substituted 2-(1,3-Dithiolan-2-ylidene)malononitriles and Acetamides
The synthesis of substituted derivatives of 2-(1,3-dithiolan-2-ylidene)malononitriles and their acetamide (B32628) analogues can be achieved using the direct synthesis methods previously described. By choosing appropriately substituted starting materials, a variety of functional groups can be incorporated into the final product. The one-pot synthesis from malononitrile or cyanoacetamide, carbon disulfide, and a substituted 1,2-dihaloalkane provides a convenient route to these compounds. Similarly, the condensation of disodium 2-cyanoethene-1,1-bis(dithiolates) with substituted dihaloalkanes allows for the introduction of diversity at the dithiolane ring. For example, using 1,1,2-trichloroethane (B165190) in this reaction leads to the formation of chloro-substituted 1,3-dithiolanes.
Table 2: Examples of Synthesized 2-Ylidene-1,3-dithiolanes
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|
| Malononitrile | Carbon Disulfide | 1,2-Dichloroalkanes | 2-(1,3-Dithiolan-2-ylidene)malononitriles |
| Cyanoacetamide | Carbon Disulfide | 1,2-Dichloroalkanes | 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamides |
Formation of Unsymmetrical Spiro Tetrathioorthocarbonates from this compound
Information regarding the specific synthesis of unsymmetrical spiro tetrathioorthocarbonates directly from this compound could not be located in the performed search.
Reactivity and Reaction Mechanisms of 1,3 Dithiolan 2 Ylidenecyanamide
Nucleophilic Reactivity of the Cyanamide (B42294) Moiety
The cyanamide functional group within 1,3-Dithiolan-2-ylidenecyanamide presents a key site for nucleophilic reactions. The nitrogen atom of the cyano group, rendered electron-rich by the adjacent nitrogen, is susceptible to electrophilic attack.
Alkylation Studies and Site Selectivity
While specific alkylation studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous N-cyano compounds provides significant insights. The alkylation of N-cyanoguanidines and related structures typically occurs at the terminal nitrogen of the cyano group. This selectivity is driven by the higher electron density and steric accessibility of this position. The reaction proceeds via a standard nucleophilic substitution mechanism where the cyanamide nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The specific conditions, such as the nature of the alkylating agent, solvent, and temperature, can influence the reaction's efficiency and the potential for side reactions.
Reaction with Hydrazides and Related Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as hydrazides, is a viable route for synthesizing more complex heterocyclic structures. A reported synthesis involves the reaction of 3-(phenylamino)propanehydrazide with carbon disulfide and 1,2-dibromoethane (B42909), which forms a derivative, N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. mdpi.com This reaction proceeds by initial formation of a dithiocarbamate (B8719985) intermediate from the hydrazide and carbon disulfide, followed by alkylation with 1,2-dibromoethane to construct the 1,3-dithiolane (B1216140) ring. mdpi.com
Generally, nitrogen nucleophiles add to the electrophilic carbon of the cyano group in N-cyano compounds. libretexts.orgwizeprep.comlibretexts.org The reaction is often catalyzed by acid, which activates the carbonyl or, in this case, the cyano group towards nucleophilic attack. libretexts.orgwizeprep.com The initial addition product can then undergo further transformations, such as cyclization, depending on the structure of the reactants and the reaction conditions. libretexts.orgyoutube.com
Cycloaddition Reactions Involving the Exocyclic Double Bond System
The exocyclic C=C double bond in this compound, being part of a ketene (B1206846) N,S-acetal system, is an active participant in cycloaddition reactions.
Principles of 1,3-Dipolar Cycloadditions with Related Ylides
1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgnih.govmdpi.com In this context, the exocyclic double bond of this compound can act as the dipolarophile, reacting with various 1,3-dipoles like nitrones, azomethine ylides, and nitrile oxides. wikipedia.orgdiva-portal.orgnih.govyoutube.com The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orgyoutube.com The reaction generally proceeds in a concerted manner, leading to a high degree of stereospecificity where the stereochemistry of the reactants is retained in the product. diva-portal.orgacs.org
Dienophile Behavior in [4+2] Cycloaddition Reactions (Drawing insights from analogous 2-methylene-1,3-dithiolane (B1609977) 1,3-dioxides)
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com The exocyclic double bond of this compound can serve as the dienophile, reacting with a conjugated diene. organic-chemistry.org Insights from the reactivity of analogous 2-methylene-1,3-dicarbonyl compounds suggest that the presence of electron-withdrawing groups on the dienophile facilitates the reaction. nih.gov The cyano group in this compound acts as such an electron-withdrawing group, enhancing the dienophilic character of the exocyclic double bond.
Lewis acid catalysis can significantly influence the stereoselectivity of these reactions. nih.gov For instance, in the Diels-Alder reaction of 2-methylene-1,3-dicarbonyl compounds, Lewis acids promote the formation of the exo adduct due to steric hindrance in the chelated intermediate. nih.gov A similar effect could be anticipated for this compound.
Intramolecular Cycloaddition Pathways
Intramolecular cycloadditions offer a powerful strategy for the synthesis of complex, polycyclic molecules by tethering the reacting moieties within the same molecule. acs.org For this compound derivatives, an appropriately positioned diene or 1,3-dipole on a substituent attached to the cyanamide nitrogen could lead to an intramolecular cycloaddition.
Studies on the intramolecular cyclization of N-cyano sulfoximines, activated by anhydrides, demonstrate the feasibility of such ring-closing reactions. rsc.orgscispace.comresearchgate.netnih.gov These reactions proceed through the activation of the N-cyano group, followed by intramolecular attack. rsc.orgscispace.comresearchgate.netnih.gov Similarly, intramolecular 1,3-dipolar cycloadditions of dihydroimidazolium ylides have been shown to produce complex heterocyclic systems. nih.gov These examples suggest that with appropriate functionalization, derivatives of this compound could undergo intramolecular cycloadditions to yield novel bridged or fused ring systems. The success of such reactions would depend on factors like the length and flexibility of the tether connecting the reacting partners.
Heteroannulation and Ring Transformation Reactions
Heteroannulation reactions of this compound and its derivatives are pivotal in the synthesis of complex heterocyclic structures. These reactions can proceed through either intramolecular or intermolecular pathways, often leading to the formation of new fused ring systems.
While specific studies on the intramolecular cyclization of this compound involving an adjacent functional group are not extensively documented, the reactivity of analogous compounds provides significant insights. The presence of a nucleophilic group in proximity to the cyano moiety can facilitate ring closure. For instance, in related systems, a sterically close thiol group can undergo intramolecular heterocyclization with the cyano group, which acts as an electrophile, to form a thiopyran ring. researchgate.net This type of reaction is a powerful tool for constructing fused sulfur-containing heterocycles.
A notable example of heteroannulation, although intermolecular, involves the reaction of the closely related compound, 2-(1,3-dithiolan-2-ylidene)malononitrile, with phenylhydrazine (B124118). This reaction does not proceed via an intramolecular cyclization of the starting material itself but rather through a cyclocondensation pathway with the external reagent. The reaction results in the formation of a pyrazole (B372694) derivative, demonstrating the susceptibility of the ketene dithioacetal framework to participate in ring-forming reactions. researchgate.net In this transformation, the 1,3-dithiolane ring is cleaved, and the sulfur atoms are incorporated into a new open-chain substituent on the newly formed pyrazole ring. researchgate.net
Table 1: Reaction of 2-(1,3-dithiolan-2-ylidene)malononitrile with Phenylhydrazine researchgate.net
| Reactant | Reagent | Product | Yield (%) |
| 2-(1,3-dithiolan-2-ylidene)malononitrile | Phenylhydrazine | 3,3′-{disulfanediylbis[(ethane-2,1-diyl)sulfanediyl]}bis-(5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) | 87 |
The synthesis of fused heterocyclic systems, such as thiopyrans, from ketene dithioacetals is a well-established strategy in organic synthesis. nih.gov For derivatives of this compound, the formation of a thiopyran ring can be envisaged through several pathways. One potential route involves the reaction of a precursor dithiolate with a suitable reagent that can subsequently undergo cyclization. researchgate.net
For example, the reaction of tripotassium 2-(1-cyano-2,2-disulfidoethenyl)-1,1,3,3-tetracyanopropenide, which can be considered a precursor to a related ylidene dithiolate, has been shown to afford a 2-amino-4-(dicyanomethylidene)-4H-thiopyran-3,5-dicarbonitrile derivative. researchgate.net This transformation highlights the potential for the sulfur atoms and the cyano-activated double bond to participate in the construction of a six-membered thiopyran ring. While this is not a direct transformation of this compound, it illustrates a plausible reaction pattern for analogous structures.
Electrophilic Activation and Transformations
The 1,3-dithiolane ring is generally stable under many conditions but can be activated for transformations. wikipedia.orgorganic-chemistry.org The exocyclic double bond in this compound, polarized by the electron-withdrawing cyano group, is susceptible to attack by nucleophiles. Conversely, the sulfur atoms of the dithiolane ring possess lone pairs of electrons and can react with electrophiles.
Reactions of thiocarbonyl compounds, which share some reactivity patterns with ketene dithioacetals, with electrophilic carbenes are known to proceed via the formation of thiocarbonyl ylides. uzh.ch These intermediates can then undergo various cyclization reactions. While specific examples with this compound are not reported, it is conceivable that strong electrophiles could react at the sulfur atoms, potentially leading to ring-opening or rearrangement reactions.
Furthermore, the 1,3-dithiolane ring itself can undergo transformation reactions under specific conditions. For instance, treatment of the parent 1,3-dithiolane with tungsten hexachloride in dimethyl sulfoxide (B87167) has been reported to yield a dithiin, a ring-expanded product. chemicalbook.com The applicability of such ring expansion reactions to highly substituted derivatives like this compound would depend on the specific reaction conditions and the influence of the ylidene-cyanamide moiety.
Deprotection of the dithiolane group, which is a common transformation for 1,3-dithiolanes used as protecting groups for carbonyl compounds, typically requires reagents that activate the sulfur atoms towards hydrolysis. asianpubs.org This reactivity underscores the potential for electrophilic attack at the sulfur centers to initiate transformations of the dithiolane ring.
Role As a Synthetic Building Block and Intermediate in Organic Synthesis
Construction of Diverse Organic Frameworks
The structural framework of 2-ylidene-1,3-dithiolanes serves as a robust platform for the synthesis of diverse and complex organic molecules. The electron-withdrawing substituents on the exocyclic carbon atom activate the double bond, making it susceptible to various chemical transformations and cyclization reactions.
Five-membered 1,3-dithia heterocycles are integral structural fragments in compounds possessing noteworthy electronic and optical properties. researchgate.net Analogs of 1,3-Dithiolan-2-ylidenecyanamide, particularly those with an additional activating group, are effective precursors for more complex heterocyclic systems.
Research has demonstrated that these building blocks can be transformed into a variety of sophisticated molecular architectures. For instance, 2-(1,3-dithiolan-2-ylidene)malononitrile, a compound structurally similar to this compound, has been successfully converted into intricate heterocyclic scaffolds. Its further transformations have afforded derivatives such as 2-amino-4-(dicyanomethylidene)-4H-thiopyran-3,5-dicarbonitrile. researchgate.net In another synthetic application, the reaction of 2-(1,3-dithiolan-2-ylidene)malononitrile with phenylhydrazine (B124118) yields 3,3'-{disulfanediylbis[(ethane-2,1-diyl)sulfanediyl]}bis-(5-amino-1-phenyl-1H-pyrazol-4-carbonitrile), demonstrating its utility in creating complex, multi-ring systems. researchgate.net
These transformations highlight the role of the 2-ylidene-1,3-dithiolane core as a versatile synthon for accessing diverse heterocyclic frameworks, as detailed in the table below.
| Starting Material | Reagent | Resulting Heterocyclic Scaffold |
| 2-(1,3-Dithiolan-2-ylidene)malononitrile | Self-condensation/rearrangement | 2-amino-4-(dicyanomethylidene)-4H-thiopyran-3,5-dicarbonitrile |
| 2-(1,3-Dithiolan-2-ylidene)malononitrile | Phenylhydrazine | 3,3'-{disulfanediylbis[(ethane-2,1-diyl)sulfanediyl]}bis-(5-amino-1-phenyl-1H-pyrazol-4-carbonitrile) |
This table showcases examples of complex heterocyclic scaffolds synthesized from a close analog of this compound.
The activated exocyclic double bond in 2-ylidene-1,3-dithiolane derivatives makes them suitable precursors for spirocyclic compounds through cycloaddition and condensation reactions. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
While direct examples using this compound are not extensively documented, analogous structures have been effectively used in spirocyclization. For example, heterocyclic compounds featuring a dicyanomethylene group, such as (Z)-4-(dicyanomethylene)-1-phenyl-3,5-pyrazolidinedione, readily react with binucleophilic reagents. tandfonline.com The reaction of this dicyanomethylene compound with reagents like o-aminothiophenol or o-phenylenediamine (B120857) leads to the formation of spiro thiazepine or spiro diazine derivatives, respectively. tandfonline.com Furthermore, related pyrazolidinedione derivatives can be converted into dithiolane intermediates which, upon reaction with active methylene (B1212753) compounds, afford spiro cyclopentene (B43876) derivatives. tandfonline.com These synthetic pathways underscore the potential of the ylidene-dithiolane moiety to serve as a key component in the construction of complex spiro architectures.
Utilization in Medicinal Chemistry Research and Library Synthesis
The 1,3-dithiolane (B1216140) scaffold is recognized as a valuable component in drug design, and its derivatives are frequently explored for various biological activities.
This compound and its analogs are useful for generating libraries of related compounds for biological screening. The synthesis of a series of 2-(1,3-dithiolan-2-ylidene)-2-arylacetonitriles has been described, where an electrogenerated base promotes the reaction between various arylacetonitriles, carbon disulfide, and 1,2-dibromoethane (B42909). This method allows for the creation of a library of compounds with diverse aryl substituents, which were subsequently investigated for their antibacterial activities. This approach exemplifies how the 1,3-dithiolane-2-ylidene core can be systematically modified to explore structure-activity relationships.
The sulfur atoms in the 1,3-dithiolane ring can act as ligands for metal ions, enabling the formation of organometallic complexes. While specific research on this compound complexes is limited, related 2-alkylidene-1,3-dithiolane derivatives have been shown to form coordination compounds. For instance, derivatives containing a sulfoxide (B87167) group form dinuclear iron(0) complexes, and 2-salicylichydrazono-1,3-dithiolane derivatives are known to form complexes with cobalt and manganese ions. These findings suggest the potential of this compound to act as a ligand in the formation of novel organometallic complexes for applications in catalysis or materials science.
Development of Functional Derivatives
The core structure of this compound can be readily modified to produce a range of functional derivatives. These modifications can alter the compound's physical, chemical, and biological properties. Convenient synthetic procedures have been developed for compounds such as 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides, which are closely related to the parent cyanamide (B42294). researchgate.net These syntheses can be achieved from disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes, or in a one-pot mode from cyanoacetamide. researchgate.net
The table below lists some of the functional derivatives that have been synthesized based on the 2-ylidene-1,3-dithiolane scaffold.
| Derivative Class | Specific Example | Synthetic Precursors |
| Acetamides | 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide | Cyanoacetamide, Carbon disulfide, 1,2-dichloroalkane |
| Malononitriles | 2-(1,3-Dithiolan-2-ylidene)malononitrile | Malononitrile (B47326), Carbon disulfide, 1,2-dichloroalkane |
| Arylacetonitriles | 2-(1,3-Dithiolan-2-ylidene)-2-phenylacetonitrile | Phenylacetonitrile, Carbon disulfide, 1,2-dibromoethane |
This table provides examples of functional derivatives synthesized from the 2-ylidene-1,3-dithiolane core structure.
Advanced Research Areas and Theoretical Investigations
Computational Chemistry and Mechanistic Elucidation
Computational chemistry serves as a powerful tool for understanding the intrinsic properties and reactivity of 1,3-Dithiolan-2-ylidenecyanamide. Through sophisticated theoretical models, researchers can predict electronic structures, map reaction pathways, and elucidate the origins of selectivity, complementing experimental findings.
Quantum Chemical Investigations of Electronic Structure and Bonding
Investigations reveal that the electronic properties can be fine-tuned by substituents. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby modifying the HOMO-LUMO gap. researchgate.net This gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Calculated Electronic Properties of a Model Dithiolane System
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.6 to -6.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 to -1.0 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | 4.6 to 5.5 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Varies with conformation |
Note: Values are illustrative and depend on the specific computational method and basis set used.
Theoretical Studies on Reaction Pathways and Selectivity (Regio- and Stereoselectivity)
Theoretical studies are crucial for mapping the potential energy surfaces of reactions involving this compound. By using methods like DFT, chemists can calculate the energy of reactants, products, intermediates, and transition states to analyze the feasibility of a proposed reaction pathway. researchgate.net This analysis helps in understanding and predicting the selectivity of chemical reactions.
Regioselectivity : In reactions where multiple products can be formed from attack at different positions, computational models can predict the most likely outcome by comparing the activation energies of the competing pathways. The lower-energy pathway is generally favored.
Stereoselectivity : For reactions that can produce different stereoisomers, theoretical calculations can elucidate the origins of stereocontrol. researchgate.net By modeling the transition states leading to different stereoisomers, researchers can determine which spatial arrangement is energetically preferred, thus explaining the observed experimental outcome. researchgate.net These computational insights are invaluable for designing new stereoselective synthetic methods.
Frontier Molecular Orbital Analysis in Cycloaddition Processes
Frontier Molecular Orbital (FMO) theory is a key theoretical framework for analyzing pericyclic reactions, such as cycloadditions, in which this compound can participate. youtube.com According to FMO theory, the most significant interactions occur between the HOMO of one reactant and the LUMO of the other. researchgate.netlibretexts.org The feasibility of a cycloaddition reaction is governed by the symmetry and energy difference (gap) between these frontier orbitals. libretexts.org
In a potential cycloaddition reaction, this compound could act as either the electron-rich component (donating its HOMO electrons) or the electron-poor component (accepting electrons into its LUMO). The interaction is considered "allowed" if the orbital symmetries permit constructive, in-phase overlap to form new sigma bonds. libretexts.org A smaller HOMO-LUMO energy gap generally leads to a faster reaction rate. researchgate.net FMO analysis can effectively predict whether a cycloaddition will proceed under thermal or photochemical conditions and with what stereochemical outcome (e.g., suprafacial or antarafacial). youtube.comlibretexts.org
Table 2: FMO Interactions in a [4+2] Cycloaddition
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Interaction | Outcome |
| HOMO | LUMO | Symmetry-allowed overlap | Thermally allowed, Suprafacial |
| LUMO | HOMO | Symmetry-allowed overlap | Thermally allowed, Suprafacial |
Exploration of Novel Reactivity and Catalysis
The functional groups within this compound make it an interesting substrate for developing new catalytic transformations. Both transition metals and small organic molecules (organocatalysts) offer powerful strategies for activating and functionalizing this scaffold.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a versatile toolkit for forming new chemical bonds with high efficiency and selectivity. mdpi.com Although specific applications to this compound are an emerging area, its structure suggests potential for several types of metal-catalyzed reactions:
Cross-Coupling Reactions : The dithiolane ring or other parts of the molecule could potentially be functionalized to include halides or other leaving groups, making them suitable partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). researchgate.net This would allow for the introduction of new carbon-carbon bonds.
C-H Activation : Modern transition metal catalysts (e.g., based on palladium, rhodium, or ruthenium) are capable of directly functionalizing C-H bonds. researchgate.net Such a strategy could enable the modification of the dithiolane backbone without prior functionalization, offering a more atom-economical synthetic route.
Catalytic Azidation : The cyanamide (B42294) group contains nitrogen, but additional nitrogen functionalities could be introduced using metal-catalyzed azidation reactions, which often employ copper or iron catalysts to transform C-H bonds or double bonds. mdpi.com
Organocatalytic Applications
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. rsc.org The structure of this compound is related to 1,3-dithianes, which have been successfully used in organocatalytic asymmetric synthesis. rsc.org
An important strategy involves the use of bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide. rsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. It is conceivable that an organocatalyst could engage the cyanamide or another functional handle on the this compound framework. This activation could facilitate stereoselective additions to electrophiles, providing a pathway to chiral molecules that would otherwise be difficult to synthesize. rsc.orgresearchgate.net For example, the conjugate addition of a 1,3-dithiane-derived pronucleophile to nitroalkenes has been achieved with high enantioselectivity using organocatalysts, a strategy that could potentially be adapted for this compound derivatives. rsc.org
Applications in Functional Materials Science
The unique electronic structure of the this compound moiety, characterized by the electron-donating dithiole ring and the electron-withdrawing cyanamide group, has garnered significant interest in the field of functional materials science. This section explores the advanced research areas and theoretical investigations into its application, focusing on its optical, electronic, and redox properties.
Optical and Electronic Properties of 2-Ylidene-1,3-Dithiole Fragments
The 2-ylidene-1,3-dithiole fragment is a key component in the design of chromophores with significant nonlinear optical (NLO) properties. These properties arise from the intramolecular charge transfer (ICT) from the electron-rich dithiole donor to an acceptor group, facilitated by a π-conjugated bridge. The intensity of this charge transfer can be tuned by modifying the substituents on the dithiole ring and the nature of the acceptor, allowing for the fine-tuning of the material's optical response.
Research has shown that push-pull systems incorporating the 1,3-dithiol-2-ylidene donor exhibit large second-order NLO responses. For instance, chromophores with an azine spacer have been synthesized and studied, though they show lower µβ(0) values compared to those with ethylenic spacers. nih.gov Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT) and ab initio CPHF calculations, have been instrumental in understanding and predicting the linear and nonlinear optical properties of these molecules. nih.gov
The electronic properties of these fragments are also noteworthy. The presence of the dithiole moiety contributes to the high electron affinity of the molecule, which is a desirable characteristic for various optoelectronic applications. researchgate.netdntb.gov.ua The combination of strong light absorption in the visible or near-IR region and high electron affinity in a single compound is a rare and valuable feature. researchgate.netdntb.gov.ua
Table 1: Nonlinear Optical Properties of Selected 2-Ylidene-1,3-Dithiole Derivatives
| Compound | Donor | Acceptor | µβ(0) (esu) | Reference |
| Chromophore with Azine Spacer | 1,3-Dithiol-2-ylidene | Varies | Lower than ethylenic spacer derivatives | nih.gov |
| Thiophene Chromophore | Thiophene | Varies | 1350 × 10⁻⁴⁸ | researchgate.net |
| Benzimidazole-based Chromophore | Thienylpyrrolyl | Functionalized Benzimidazole | Good molecular optical nonlinearities | researchgate.net |
Note: µβ(0) is the static first hyperpolarizability, a measure of the second-order NLO response.
Integration into Redox-Active Polymeric Systems for Energy Storage Research
The reversible redox behavior of the 1,3-dithiole core makes it an excellent candidate for incorporation into redox-active polymers (RAPs) for energy storage applications, such as organic batteries. These polymers can store energy through the reversible oxidation and reduction of the dithiole units within the polymer backbone or as pendant groups.
A notable example is the synthesis of redox-active polymers based on 10-(1,3-dithiol-2-ylidene)anthracen-9(10H)one derivatives. researchgate.net These polymers, which can be synthesized via methods like free radical polymerization, exhibit reversible electrochemical reductions. researchgate.net Composite electrodes fabricated from these polymers have demonstrated chemically reversible two-electron oxidation in aqueous media, a crucial feature for high-capacity energy storage. researchgate.net When used as cathode materials in hybrid zinc-organic batteries with an aqueous electrolyte, these systems have shown theoretical capacities as high as 133 mAh g⁻¹. researchgate.net
The development of such RAPs is a significant step towards more sustainable and recyclable energy storage devices. osti.gov The ability to process these polymers from solution and their stability in aqueous electrolytes are key advantages for the circular economy of energy storage technologies. researchgate.netosti.gov Research in this area also focuses on microporous polymers that allow for enhanced ion diffusion, which is critical for the performance of lithium-ion batteries. nih.govnih.govrsc.org
Table 2: Electrochemical Properties of a Redox-Active Polymer based on a 10-(1,3-dithiol-2-ylidene)anthracen-9(10H)one Derivative
| Property | Value | Reference |
| Polymerization Method | Rhodium (Rh)-catalyzed polymerization | researchgate.net |
| Electrochemical Behavior | Chemically reversible two-electron oxidation | researchgate.net |
| Theoretical Capacity (as cathode in hybrid zinc-organic battery) | 133 mAh g⁻¹ | researchgate.net |
| Molar Masses | 6,500 to 24,300 g/mol | researchgate.net |
Potential in Materials for Optical Data Storage and UV-Protective Coatings
Compounds containing the 2-ylidene-1,3-dithiole fragment have been identified as promising materials for optical data storage and UV-protective coatings. researchgate.net The light-resistant and stable nature of these compounds makes them suitable for applications requiring long-term durability under light exposure.
For optical data storage, the significant changes in absorption spectra and dielectric constants upon external stimuli, such as light, are key properties. mdpi.com Materials that can be switched between two stable states with different optical properties are the foundation of write-once and rewritable optical media. wikipedia.org While specific details on the application of this compound in commercial optical storage are not widely published, the fundamental properties of related 2-ylidene-1,3-dithiole compounds suggest their potential in this area. researchgate.netresearchgate.net The development of photochromic materials based on dithienylethene derivatives, which can undergo reversible isomerization upon light irradiation, further highlights the potential of dithiole-containing compounds in this field. rsc.orgresearchgate.net
In the context of UV-protective coatings, the ability of these compounds to absorb in the near-UV region is a critical feature. researchgate.net The incorporation of such sulfur-containing heterocycles into polymer matrices could lead to coatings that effectively block harmful UV radiation, thereby protecting the underlying material from degradation. researchgate.netnih.gov
Role in Charge-Transfer Complex Formation
The electron-donating nature of the 1,3-dithiole ring makes it an excellent component for the formation of charge-transfer (CT) complexes. rsc.orgresearchgate.net In these complexes, the dithiole derivative acts as an electron donor, and another molecule with high electron affinity acts as the acceptor. This interaction leads to the formation of a new absorption band in the electronic spectrum, the energy of which is related to the donor and acceptor strengths.
The formation of CT complexes is a fundamental aspect of the functionality of many organic conductors and materials with interesting magnetic and optical properties. researchgate.netmdpi.com For instance, attaching electron-rich 1,3-dithiol-2-ylidene moieties to polynitrofluorene electron acceptors results in highly conjugated compounds that exhibit pronounced intramolecular charge transfer. researchgate.netdntb.gov.uaresearchgate.net This is manifested as an intense absorption band in their visible spectra. researchgate.netdntb.gov.ua
The study of these CT complexes provides valuable insights into the electronic communication between donor and acceptor moieties, which is crucial for the design of molecular wires and switches. researchgate.net The efficiency of the charge transfer can be influenced by the structure of the bridge connecting the donor and acceptor, as well as by the substituents on both the donor and acceptor units. rsc.orgnih.gov
Conclusion and Outlook
Recapitulation of Key Academic Contributions and Research Findings
Research into 1,3-dithiolan-2-ylidenecyanamide and its close analogs has primarily focused on their synthesis and the exploration of their chemical and physical properties. The core 1,3-dithiolane (B1216140) structure, a five-membered ring containing two sulfur atoms, provides a stable scaffold for the exocyclic ylidenecyanamide functionality.
A significant body of work has been dedicated to the synthesis of related 2-ylidene-1,3-dithiolane derivatives. A common and effective method involves the reaction of a compound containing an active methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation with a 1,2-dihaloethane. researchgate.net In the context of this compound, this would conceptually involve the use of cyanamide (B42294) as the active methylene compound.
The electronic properties of these molecules are of particular note. The presence of the electron-withdrawing cyanamide group attached to the electron-rich dithiolane ring system suggests the potential for interesting charge-transfer characteristics. This has led to investigations into their use in materials science, particularly in the development of organic conductors and materials with nonlinear optical properties. researchgate.net
While specific studies on this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, the synthesis and characterization of 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides have been reported, showcasing the viability of creating such ylidene linkages. researchgate.net The reactivity of the dithiolane ring and the ylidene bond are key areas of academic inquiry, with studies exploring their behavior in various chemical transformations.
The broader family of 1,3-dithiolane derivatives has found applications as protecting groups for carbonyl compounds in organic synthesis due to their stability under various reaction conditions and the relative ease of their cleavage when required. Furthermore, certain N-(1,3-dithiolan-2-ylidene)anilines have been investigated for their potential pharmaceutical applications.
Future Directions and Challenges in this compound Chemistry
The chemistry of this compound, while rooted in established principles of heterocyclic chemistry, presents several exciting avenues for future exploration, alongside inherent challenges.
Future Directions:
A primary focus for future research will be the development of more efficient and selective synthetic routes to this compound and its derivatives. Exploring novel catalytic systems and reaction conditions could lead to higher yields and greater functional group tolerance.
A thorough investigation into the photophysical and electrochemical properties of this compound is warranted. Its unique electronic structure suggests potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Detailed spectroscopic and computational studies would be invaluable in elucidating its electronic transitions and charge transport capabilities.
The reactivity of the ylidenecyanamide moiety offers a platform for further chemical transformations. Exploring cycloaddition reactions, for instance, could lead to the synthesis of novel and complex heterocyclic systems with potential biological activity. The nitrogen atom of the cyanamide group also presents a site for further functionalization, opening doors to a wider range of derivatives with tailored properties.
Furthermore, the exploration of its coordination chemistry could be a fruitful area of research. The sulfur atoms of the dithiolane ring and the nitrogen of the cyanamide group could act as ligands for various metal centers, potentially leading to the formation of novel coordination polymers or catalysts.
Challenges:
A significant challenge lies in the limited commercial availability and the need for multi-step synthesis of the starting materials, which can hinder broader investigations. The stability of the ylidenecyanamide linkage under various conditions also needs to be systematically evaluated to define the scope and limitations of its application in more complex synthetic endeavors.
Another challenge is the potential for competing reaction pathways during synthesis and subsequent transformations. Careful control of reaction parameters is crucial to achieve the desired selectivity and avoid the formation of unwanted byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,3-dithiolan-2-ylidene derivatives, and how can they be optimized for reproducibility?
- Methodological Answer : The synthesis of 1,3-dithiolan-2-ylidene derivatives typically involves cyclization reactions using active methylene compounds. For example, 3-(1,3-Dithiolan-2-ylidene)-1-phenyl-pyridine-2,4-dione was synthesized via reaction of 2-(1,3-dithiolan-2-ylidene)-3-oxo-N-phenyl-butanamide with N,N′-dimethylformamide dimethyl acetal in DMF at controlled temperatures (60–80°C) . Key optimization steps include:
- Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures.
- Monitoring reaction progress using TLC and FT-IR to confirm intermediate formation.
- Adjusting solvent polarity to minimize side products.
Q. Which analytical techniques are most reliable for characterizing 1,3-dithiolan-2-ylidenecyanamide’s structural and electronic properties?
- Methodological Answer : A combination of techniques is essential:
- Single-crystal X-ray diffraction resolves molecular conformation (e.g., V-shaped geometry with dihedral angles of ~65.9° between aromatic rings) and crystallographic disorder (e.g., occupancy ratios of 0.541:0.459 for dithiolane ring atoms) .
- Elemental analysis (C, H, N, S) using instruments like the CE440 Analyzer ensures stoichiometric purity (±0.28% error tolerance) .
- Spectroscopic methods (NMR, IR) validate functional groups and electronic environments.
Q. What safety protocols are critical when handling 1,3-dithiolan-2-ylidene derivatives in laboratory settings?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture or high temperatures (>40°C) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential respiratory and dermal toxicity.
- Decontamination : Spills should be neutralized with alkaline solutions (e.g., 10% NaHCO₃) before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cyclization or nucleophilic addition pathways?
- Methodological Answer : Mechanistic studies require:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- Computational modeling (DFT, MD simulations) to map transition states and electron density distributions. For example, reactions with thiocyanate or active methylene compounds may proceed via nucleophilic attack at the cyanamide group, followed by cyclization .
- In situ monitoring using HPLC-MS to detect intermediates and validate proposed pathways.
Q. How should crystallographic disorder in 1,3-dithiolan-2-ylidene derivatives be addressed during structural analysis?
- Methodological Answer :
- Occupancy refinement : Software like SHELXL can model disordered atoms with split positions, assigning occupancy ratios (e.g., 0.541:0.459) based on electron density maps .
- Temperature factors : Higher displacement parameters (B factors) indicate dynamic disorder, requiring thermal ellipsoid analysis.
- Complementary techniques : Pair X-ray data with solid-state NMR to confirm dynamic vs. static disorder .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound’s reactivity?
- Methodological Answer :
- Experimental validation : Repeat synthesis under varied conditions (e.g., solvent, catalyst) to isolate alternative conformers.
- Multivariate analysis : Use PCA or PLS regression to correlate NMR/IR shifts with computational descriptors (e.g., HOMO-LUMO gaps).
- Hybrid methods : Combine DFT with machine learning (e.g., QSAR models) to predict reactivity outliers and refine theoretical assumptions .
Methodological Notes
- Data Reporting : Lab reports must detail experimental parameters (solvent, temperature, catalyst) and statistical uncertainties (e.g., R factors for crystallography) to ensure reproducibility .
- Ethical Considerations : Disclose synthetic yields, side products, and safety hazards in publications to prevent misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
